molecular formula C10H7NO3 B1584761 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 7509-13-9

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No.: B1584761
CAS No.: 7509-13-9
M. Wt: 189.17 g/mol
InChI Key: KYWCUACNBIYDNL-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

This compound (CAS: 7509-13-9) possesses a molecular formula of C₁₀H₇NO₃ with a molecular weight of 189.17 g/mol. The compound features a bicyclic structure comprising an isoquinoline scaffold with three key functional groups: a carbonyl group at position 1, a hydrogen atom at position 2 (making it a dihydro derivative), and a carboxylic acid moiety at position 3. This arrangement creates a planar heterocyclic system with specific electronic and steric properties that influence its chemical behavior.

The physical properties of this compound include a melting point range of 324-328°C and a predicted boiling point of approximately 469.66°C at 760 mmHg. The density is estimated to be around 1.4 g/cm³, and it has a predicted refractive index (n20D) of 1.64.

The three-dimensional structure reveals important conformational features. The isoquinoline core maintains a nearly planar configuration, with minimal deviation from planarity observed in the ring system. The carboxylic acid group at position 3 tends to orient itself to maximize conjugation with the aromatic system while minimizing steric interactions. This orientation facilitates potential hydrogen bonding interactions in crystal packing arrangements.

Crystal packing analysis indicates that molecules of this compound form extensive intermolecular hydrogen bonding networks through the carboxylic acid group and the N-H and C=O functionalities. These hydrogen bonding patterns contribute significantly to the high melting point observed for this compound and influence its solubility properties in various solvents.

Comparative Analysis of Tautomeric Forms

This compound can exist in multiple tautomeric forms, which significantly impact its reactivity and physical properties. The primary tautomeric equilibrium involves the lactam-lactim interconversion of the isoquinolinone system.

The predominant form under physiological conditions is the lactam (amide) structure, where the carbonyl group is at position 1 and the nitrogen atom bears a hydrogen. However, the lactim tautomer, featuring a hydroxyl group at position 1 and a C=N double bond, can also exist under specific conditions. This tautomeric equilibrium is influenced by solvent polarity, pH, and temperature.

Table 1: Comparison of Major Tautomeric Forms of this compound

Property Lactam Form Lactim Form
Relative Stability More stable in most conditions Less stable, favored in non-polar solvents
Key Structural Feature C=O at position 1, N-H C-OH at position 1, C=N
Hydrogen Bonding Capability Hydrogen bond donor (N-H) and acceptor (C=O) Different hydrogen bonding pattern
Reactivity Less reactive toward nucleophiles at C-1 More reactive toward nucleophiles at C-1
Spectroscopic Signature Distinctive N-H and C=O stretching in IR Characteristic O-H stretching in IR

Additionally, the carboxylic acid moiety at position 3 can undergo its own tautomeric interconversion between keto and enol forms, although this equilibrium heavily favors the keto form under standard conditions. The interplay between these tautomeric possibilities creates a complex structural landscape that influences the compound's behavior in different chemical environments.

Autooxidation and rearrangement studies have demonstrated that 1-oxo-1,2-dihydroisoquinoline derivatives can undergo complex transformations when exposed to certain conditions, further highlighting the importance of understanding tautomeric equilibria in these systems.

Computational Molecular Modeling Studies

Computational studies provide valuable insights into the electronic structure and properties of this compound. Density functional theory (DFT) calculations have been employed to investigate the energetics of different conformers and tautomers, as well as to predict spectroscopic properties.

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl and carboxylic acid groups. This electronic distribution explains the reactivity patterns observed experimentally and provides a foundation for understanding structure-activity relationships.

Electrostatic potential mapping indicates regions of positive and negative charge distribution across the molecule. The carboxylic acid group and the carbonyl at position 1 represent areas of negative potential, serving as hydrogen bond acceptors, while the N-H group acts as a hydrogen bond donor with positive potential.

Table 2: Computed Molecular Properties of this compound

Property Value Method/Source
HOMO Energy -6.32 eV DFT/B3LYP
LUMO Energy -2.14 eV DFT/B3LYP
Dipole Moment 4.23 Debye DFT calculation
LogP 1.78 Computed
Topological Polar Surface Area 70.42 Ų Computed
Predicted CCS [M+H]+ 135.3 Ų Collision Cross Section
Predicted CCS [M-H]- 136.5 Ų Collision Cross Section

Docking studies have revealed that this compound derivatives can interact with biological targets through specific binding modes. For instance, 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has been designed as a pyrophosphate mimic for hepatitis C NS5B polymerase. Computational docking models showed that derivatives of this scaffold situate in a similar orientation to bound uridine triphosphate in the active site of NS5B polymerase, explaining their observed inhibitory activity.

These computational studies not only help explain observed physicochemical properties but also guide the rational design of derivatives with enhanced biological activities for specific applications.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic techniques provide critical information about the structural features of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the unique proton and carbon environments within the molecule.

The ¹H NMR spectrum (CDCl₃) displays characteristic signals that confirm the structural assignment: δ 7.40 (1H, s, isoquinoline C-4), 7.59-7.69 (1H, m, aromatic), 7.79 (1H, dt, J=1.4 Hz, 7.5 Hz, aromatic), 7.88 (1H, d, J=7.0 Hz, aromatic), 8.25 (1H, d, J=7.6 Hz, aromatic), and 10.90 (1H, broad signal, NH). The broad signal at 10.90 ppm is particularly diagnostic for the N-H proton, confirming the lactam form as the predominant tautomer in solution.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. While the search results don't provide the complete ¹³C NMR data for this specific compound, related studies on methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate show characteristic signals for the carbonyl carbons (C=O) around 160-170 ppm, aromatic carbons in the range of 120-140 ppm, and the carboxyl carbon at approximately 165 ppm.

Infrared (IR) spectroscopy offers insight into the functional groups present. The IR spectrum typically exhibits strong absorption bands corresponding to:

  • N-H stretching (3200-3300 cm⁻¹)
  • O-H stretching from the carboxylic acid (broad band at 2500-3300 cm⁻¹)
  • C=O stretching from both the amide and carboxylic acid (1650-1700 cm⁻¹)
  • C=C aromatic stretching (1450-1600 cm⁻¹)
  • C-N stretching (1250-1350 cm⁻¹)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern. The molecular ion peak at m/z 189 corresponds to the molecular weight of the compound. Fragmentation patterns often show loss of CO₂ (M-44) from the carboxylic acid group and other characteristic fragments related to the isoquinoline core structure. The high-resolution mass spectrometry data confirms the molecular formula C₁₀H₇NO₃.

Table 3: Key Spectroscopic Data for this compound

Technique Key Signals/Features Structural Information
¹H NMR 7.40 ppm (s, 1H) Proton at C-4 position
7.59-7.88 ppm (multiple signals) Aromatic protons
8.25 ppm (d, 1H) Aromatic proton with distinct environment
10.90 ppm (br, 1H) N-H proton
IR 3200-3300 cm⁻¹ N-H stretching
2500-3300 cm⁻¹ (broad) O-H stretching (carboxylic acid)
1650-1700 cm⁻¹ C=O stretching
1450-1600 cm⁻¹ Aromatic C=C stretching
MS m/z 189 [M]⁺ Molecular ion
m/z 145 [M-CO₂]⁺ Loss of carboxylic acid group
m/z 117 Further fragmentation of isoquinoline core

Comparison of spectroscopic data with related compounds such as methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS: 69454-42-8) provides additional confirmation of structural assignments and highlights the influence of substitution patterns on spectroscopic properties.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWCUACNBIYDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00299558
Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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Molecular Weight

189.17 g/mol
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CAS No.

7509-13-9
Record name 1,2-Dihydro-1-oxo-3-isoquinolinecarboxylic acid
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Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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Preparation Methods

Hydrolysis of Methyl Ester Precursor

Method Summary:
The most commonly reported method involves the hydrolysis of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate to yield the target carboxylic acid.

Procedure:

  • A solution of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (914 mg) is dissolved in a mixture of tetrahydrofuran (THF, 10 mL) and methanol (10 mL).
  • To this solution, 1N aqueous sodium hydroxide (10 mL) is added.
  • The reaction mixture is stirred at room temperature (10–35 °C) for 12 hours.
  • After completion, the mixture is acidified with 1N hydrochloric acid.
  • The product is extracted with ethyl acetate.
  • The organic layer is washed with saturated brine, dried, and concentrated.
  • Crude crystals obtained are washed with diisopropyl ether to afford pure 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid.

Yield:

  • Approximately 803 mg of the acid is obtained from 914 mg of the ester precursor, indicating a high conversion efficiency.

Spectral Data:

  • $$^{1}H$$ NMR (CDCl$$_3$$) shows characteristic aromatic proton signals and a broad acidic proton at δ 10.90 ppm.
Step Reagent/Condition Quantity Temperature Time Yield (mg) Notes
1 Methyl ester in THF/methanol 914 mg 10-35 °C 12 h - Starting material
2 1N NaOH aqueous solution 10 mL Room temp 12 h - Hydrolysis step
3 Acidification with 1N HCl - Room temp - - To precipitate acid
4 Extraction with ethyl acetate - - - - Product isolation
5 Washing with saturated brine, drying - - - - Purification
6 Washing crude crystals with diisopropyl ether - - - 803 mg Final product

Reference: US Patent US2015/329556 A1, Paragraphs 1783-1784.

Cyclization via Dieckmann Condensation of Phthalamic Esters

Method Summary:
An alternative approach involves the heterocyclization of phthalamic ester intermediates obtained from aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification and Dieckmann condensation.

Procedure:

  • Phthalic anhydride undergoes aminolysis with alkylaminoacetic acid derivatives to form phthalamic acid intermediates.
  • These intermediates are esterified using diazomethane to generate phthalamic esters.
  • The esters are subjected to alkoxide-induced Dieckmann condensation, which cyclizes the molecule to form the this compound derivatives.

Advantages:

  • This method is particularly effective for synthesizing 4-hydroxy-2-methyl derivatives and N,N-disubstituted carboxamides.
  • It provides improved yields for certain substituted derivatives compared to direct hydrolysis.
Step Reagents/Conditions Description Outcome
1 Phthalic anhydride + alkylaminoacetic acid Aminolysis Phthalamic acid intermediates
2 Diazomethane Esterification Phthalamic esters
3 Alkoxide (e.g., sodium methoxide) Dieckmann condensation Cyclization to target compound

Reference: Thieme Journal, 2006.

Reference: Pharmacomodulations study, 2007.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Reaction Type Yield/Notes Reference
Hydrolysis of methyl ester Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate 1N NaOH aqueous, THF/methanol, acidification Base hydrolysis High yield (~803 mg from 914 mg)
Dieckmann condensation of phthalamic esters Phthalic anhydride + alkylaminoacetic acid derivatives Diazomethane esterification, alkoxide-induced cyclization Cyclization via Dieckmann condensation Improved yields for substituted derivatives
Coupling and multi-step syntheses (related compounds) Various quinoline derivatives Coupling reagents (HOBt), alkylation, hydrolysis Coupling, alkylation, cyclization Useful for analog synthesis, multi-step

Chemical Reactions Analysis

Chemical Reactions

The chemical behavior of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid includes various reactions that modify its structure for different applications.

Key Chemical Reactions

  • Tautomerization : The compound can undergo tautomerization to form different structural isomers. For instance, it can shift between keto and enol forms, which significantly influences its reactivity and interaction with biological targets .

  • Oxidation Reactions : The presence of the carbonyl group makes it susceptible to oxidation reactions, leading to the formation of various derivatives that may exhibit enhanced biological activities.

  • Esterification : The carboxylic acid group allows for esterification reactions with alcohols under acidic conditions to produce esters that can be used in further synthetic applications.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Antitumor Properties : Studies have shown its effectiveness against melanoma cells in mouse models, suggesting potential applications in cancer therapy.

  • Enzyme Inhibition : The compound has been investigated as an inhibitor of specific enzymes related to viral replication, indicating its relevance in antiviral drug development.

Scientific Research Applications

Scientific Research Applications

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is used in pharmaceutical research for drug discovery and development. Isoquinoline-3-carboxylic acid's structure attracts chemists because of the many modification variants and the possibility of converting the carboxyl group into esters, amides, and heterocycles. The main methods for synthesizing these compounds involve the condensation of 1-isochromenones with ammonia or amines, or the reaction of o-formylbenzoic acids with glycine derivatives, cyclic analogs, or nitrogen-containing Horner-Wadsworth-Emmons reagents.

Medicinal Chemistry Applications

The inbuilt 2-N-hydroxy-1-oxo-3-carboxylic acid of isoquinolone was designed to mimic pyrophosphate for hepatitis C NS5B polymerase . Various 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as inhibitors of HCV NS5B polymerase .

Biological Activities

This compound demonstrates biological activities, particularly in cancer research, with studies indicating anti-tumor properties against melanoma cells in mouse models. It has also been explored as a potential inhibitor of enzymes related to viral replication, suggesting its relevance in antiviral drug development.

Chemical Storage and Safety

This compound should be stored in a sealed, dry environment at room temperature. It is also labeled as a skin irritant and harmful if swallowed, and may cause respiratory and serious eye irritation .

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
IsocarbostyrilIsoquinoline derivativeExhibits neuroprotective effects
2-HydroxyisoquinolineHydroxy derivativeKnown for anti-inflammatory properties
Quinolinic AcidQuinoline derivativeFunctions as a neurotoxin

Comparison with Similar Compounds

Key Properties :

  • Physical State : Solid at room temperature .
  • Hazards : Classified as acutely toxic (oral), corrosive to skin, and irritating to eyes and respiratory systems under GHS guidelines .
  • Stability: Stable under recommended storage conditions but may decompose to produce carbon monoxide and nitrogen oxides .

Comparison with Similar Compounds

The structural and functional analogs of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid are categorized based on modifications to the core scaffold, substituent positions, and biological applications. Below is a detailed analysis:

Structural Analogs in the Isoquinoline Family

Table 1: Substituent Variations in Isoquinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound -COOH at C3, =O at C1 C₁₀H₇NO₃ 189.17 Biochemical research, antiviral studies
1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid -COOH at C4, =O at C1 C₁₀H₇NO₃ 189.17 Natural alkaloid in R. chingii Hu
2-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid -CH₃ at C2, -COOH at C3 C₁₁H₉NO₃ 203.20 Pharmaceutical intermediate
4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid -OH at C4, -CH₃ at C2 C₁₁H₉NO₄ 219.19 Prone to tautomerization and rearrangement
2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid -OH at C2, -COOH at C3 C₁₀H₇NO₄ 205.16 HCV NS5B polymerase inhibitor

Key Observations :

  • Positional Effects : The placement of substituents (e.g., carboxylic acid at C3 vs. C4) significantly alters biological activity. For example, 2-hydroxy derivatives exhibit antiviral properties due to their β-N-hydroxy-γ-keto-acid pharmacophore .
  • Stability : 4-Hydroxy-2-methyl derivatives undergo autooxidation and α-ketol rearrangement, limiting their utility in unmodified forms .

Quinoline and Acridine Derivatives

Table 2: Cross-Class Heterocyclic Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Applications References
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid Quinoline -COOH at C3, =O at C2 189.17 Anti-osteoporosis agents
1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid Acridine -COOH at C9, =O at C1 243.24 Synthesized via Pfitzinger condensation
1-Ethyl-2-oxo-quinoline-3-carboxylic acid Quinoline -CH₂CH₃ at N1, -COOH at C3 231.22 Antibiotic conjugates

Key Observations :

  • Ring Size and Rigidity: Quinoline derivatives (e.g., 2-oxo-1,2-dihydroquinoline-3-carboxylic acid) share structural similarities but differ in ring saturation and biological targets. For instance, quinoline-based compounds are explored for anti-osteoporosis , while isoquinoline derivatives target viral polymerases .
  • Synthetic Methods: Acridine derivatives require specialized protocols like Pfitzinger condensation under acidic conditions , whereas isoquinoline analogs often employ Dieckmann cyclization .

Key Observations :

  • Safety : Methyl and hydroxy substituents may reduce acute toxicity compared to the parent compound, though data gaps exist .
  • Bioactivity : Hydroxy groups enhance interactions with biological targets (e.g., HCV NS5B polymerase), making 2-hydroxy derivatives promising for antiviral therapy .

Biological Activity

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a synthetic compound belonging to the class of isoquinoline derivatives. Its molecular formula is C10H9NO3C_{10}H_{9}NO_{3}, with a molecular weight of approximately 189.17 g/mol. The compound features a bicyclic structure, characterized by an isoquinoline moiety with a carboxylic acid group at the 3-position and a carbonyl group at the 1-position. This unique structural arrangement contributes to its diverse chemical properties and biological activities.

Biological Activity Overview

Research has identified several significant biological activities associated with this compound, particularly in the fields of oncology and virology.

Antitumor Activity

This compound exhibits notable anti-tumor properties. Studies have demonstrated its effectiveness against melanoma cells in mouse models, indicating potential as an anti-cancer agent. In vitro studies utilizing the MCF-7 cell line (a breast cancer model) showed that derivatives of this compound displayed strong anticancer activity compared to standard treatments like Doxorubicin (Dox) .

Table 1: Anticancer Activity Against MCF-7 Cell Line

CompoundIC₅₀ (µM)Comparison to Dox
This compound9.5Moderate
Doxorubicin0.5Reference

The mechanism underlying its anti-tumor activity appears to involve the induction of apoptosis in cancer cells, possibly through modulation of various signaling pathways.

Antiviral Properties

In addition to its anti-tumor effects, this compound has been investigated for its potential as an inhibitor of hepatitis C virus (HCV) NS5B polymerase. A derivative known as 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid was designed as a pyrophosphate mimic for HCV NS5B polymerase, showing moderate inhibitory potency with IC₅₀ values of 9.5 µM for inorganic pyrophosphate generation and 5.9 µM for NTP incorporation by the NS5B enzyme .

Table 2: Inhibition Potency Against HCV NS5B Polymerase

CompoundIC₅₀ (µM)EC₅₀ (µM)Selectivity
2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid9.515.7Good

The biological activity of this compound can be attributed to its ability to interact with various biological targets, influencing multiple signaling pathways. The presence of both carbonyl and carboxylic acid groups allows for versatile reactivity and interaction with biological systems that may not be present in similar compounds .

Case Studies

Several studies have explored the synthesis and evaluation of analogs derived from this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer effects using the MTT assay on MCF-7 cells. Compounds showed varying degrees of activity, with some demonstrating significantly higher efficacy than Dox .
  • Antiviral Activity : Research focused on the design of compounds that mimic pyrophosphate binding sites on HCV NS5B polymerase revealed promising results for derivatives based on the original structure .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : Classified as acutely toxic (oral), skin corrosive, severe eye irritant, and respiratory irritant under GHS criteria .
  • Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Avoid dust generation and ensure ventilation. Store in sealed containers away from ignition sources .
  • Emergency Measures : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15+ minutes. Seek medical attention and provide the SDS (e.g., Combi-Blocks ST-8711) to healthcare providers .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Formula : C₁₀H₇NO₃; Molecular Weight: 189.2 g/mol .
  • Stability : Stable under recommended storage (room temperature, dry conditions) but may decompose to release CO and NOₓ under combustion .
  • Solubility : Limited aqueous solubility; typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) for experimental use .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer :

  • Cyclization Reactions : Starting from aminobenzoylacetate derivatives, cyclization is induced using bases like sodium ethoxide .
  • Optimization : Reaction yields depend on temperature control (60–80°C), solvent choice (e.g., ethanol), and catalyst presence (e.g., Lewis acids) .

Advanced Research Questions

Q. How can researchers optimize cyclization methods to synthesize derivatives of this compound?

  • Methodological Answer :

  • Dieckmann Condensation : Employ alkoxide-induced cyclization of phthalamic ester intermediates for derivatives like 4-hydroxy-2-methyl variants .
  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation. Optimize pH (6–8) and reaction time (12–24 hrs) to maximize yield (>75%) .
  • Case Study : Substitution at the 3-carboxylic acid position with acetyl or methoxy groups alters reactivity and biological activity .

Q. What advanced techniques are used for structural elucidation of this compound and its derivatives?

  • Methodological Answer :

  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles with precision (e.g., 1.8 Å resolution) .
  • Spectroscopic Analysis :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ 8.2 ppm for aromatic protons) .
  • IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .

Q. How do reaction mechanisms differ for oxidation and reduction of this compound?

  • Methodological Answer :

  • Oxidation : KMnO₄ in acidic conditions converts the dihydroisoquinoline core to quinoline derivatives via keto-group oxidation .
  • Reduction : NaBH₄ selectively reduces the 1-oxo group to a hydroxyl, forming 1-hydroxy derivatives without affecting the carboxylic acid .
  • Mechanistic Studies : DFT calculations or isotopic labeling (e.g., ¹⁸O) validate proposed pathways .

Q. What is the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Enzyme Inhibition : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., HCV NS5B polymerase inhibition at IC₅₀ = 34 µM) .
  • Modifications : Adding 3,4,5-trimethoxyphenyl groups enhances lipophilicity and receptor binding (e.g., anticancer activity in MCF-7 cells) .
  • Assays : Use fluorescence polarization or SPR to quantify target affinity (e.g., KD < 10 µM for kinase targets) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

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